rac-methyl (1R,2S)-2-carbamoylcyclopropane-1-carboxylate
Description
rac-methyl (1R,2S)-2-carbamoylcyclopropane-1-carboxylate is a chemical compound with the molecular formula C7H11NO3 It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other
Properties
Molecular Formula |
C6H9NO3 |
|---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
methyl (1R,2S)-2-carbamoylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H9NO3/c1-10-6(9)4-2-3(4)5(7)8/h3-4H,2H2,1H3,(H2,7,8)/t3-,4+/m0/s1 |
InChI Key |
ZDDQXVWCSRTXGA-IUYQGCFVSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H]1C(=O)N |
Canonical SMILES |
COC(=O)C1CC1C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1R,2S)-2-carbamoylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of an appropriate alkene with a diazo compound in the presence of a catalyst, such as a transition metal complex. The reaction conditions often include a solvent like dichloromethane and temperatures ranging from -10°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
rac-methyl (1R,2S)-2-carbamoylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the carbamoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Derivatives with different functional groups replacing the carbamoyl group.
Scientific Research Applications
rac-methyl (1R,2S)-2-carbamoylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-methyl (1R,2S)-2-carbamoylcyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- rac-methyl (1R,2S)-1-carbamoyl-2-methylcyclopropane-1-carboxylate
- rac-methyl (1R,2S)-2-aminocyclooctane-1-carboxylate hydrochloride
- rac-methyl (1R,2S)-2-aminocyclohexane-1-carboxylate hydrochloride
Uniqueness
rac-methyl (1R,2S)-2-carbamoylcyclopropane-1-carboxylate is unique due to its specific structural configuration and the presence of both carbamoyl and ester functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Biological Activity
The compound rac-methyl (1R,2S)-2-carbamoylcyclopropane-1-carboxylate is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₇H₁₃N₁O₃
- Molecular Weight : 157.19 g/mol
- LogP : 1.51
- Polar Surface Area : 47 Ų
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as an enzyme inhibitor and receptor modulator.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.
- Receptor Binding : It may interact with certain receptors, modulating physiological responses such as pain and inflammation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections.
2. Anti-inflammatory Effects
Preliminary data suggest that it may reduce inflammation through modulation of cytokine release and inhibition of inflammatory pathways.
Case Studies
Several studies have investigated the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Effects | Demonstrated significant inhibition of bacterial growth at low concentrations. |
| Study B | Anti-inflammatory Activity | Showed reduction in inflammatory markers in vitro. |
| Study C | Enzyme Inhibition | Identified as a potential inhibitor of specific metabolic enzymes, impacting drug interactions. |
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Key parameters include absorption, distribution, metabolism, and excretion (ADME).
Absorption and Bioavailability
The compound's LogP value suggests moderate lipophilicity, which may facilitate absorption through biological membranes.
Metabolism
Preliminary studies indicate that it undergoes hepatic metabolism, with potential implications for drug-drug interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
